molecular formula C8H9N3O4 B2366580 2-Methoxy-5-nitrobenzohydrazide CAS No. 34164-77-7

2-Methoxy-5-nitrobenzohydrazide

Cat. No.: B2366580
CAS No.: 34164-77-7
M. Wt: 211.177
InChI Key: IMVPILCLKGGZSA-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitrobenzohydrazide is an organic compound with the molecular formula C8H9N3O4 It is a derivative of benzohydrazide, featuring a methoxy group at the second position and a nitro group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-5-nitrobenzohydrazide can be synthesized through the reaction of 2-methoxy-5-nitrobenzoic acid with hydrazine hydrate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The reaction proceeds as follows:

2-Methoxy-5-nitrobenzoic acid+Hydrazine hydrateThis compound+Water\text{2-Methoxy-5-nitrobenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 2-Methoxy-5-nitrobenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-nitrobenzohydrazide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted by nucleophiles under suitable conditions, such as in the presence of a strong base.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.

Major Products

    Reduction: 2-Methoxy-5-aminobenzohydrazide.

    Substitution: Products depend on the nucleophile used; for example, using sodium ethoxide would yield 2-ethoxy-5-nitrobenzohydrazide.

Scientific Research Applications

2-Methoxy-5-nitrobenzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential antibacterial and anticancer agents.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-nitrobenzohydrazide depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-nitrobenzoic acid: Similar structure but lacks the hydrazide group.

    2-Methoxy-5-aminobenzohydrazide: Formed by the reduction of the nitro group in 2-Methoxy-5-nitrobenzohydrazide.

    3-Methoxy-4-nitrobenzohydrazide: Similar structure with different substitution pattern on the benzene ring.

Uniqueness

This compound is unique due to the presence of both methoxy and nitro groups on the benzene ring, which confer specific electronic properties and reactivity

Properties

IUPAC Name

2-methoxy-5-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-15-7-3-2-5(11(13)14)4-6(7)8(12)10-9/h2-4H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVPILCLKGGZSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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